1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene
Description
1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with bromine (position 1), difluoromethoxy (position 6), fluorine (position 3), and a nitro group (position 2).
Properties
IUPAC Name |
2-bromo-1-(difluoromethoxy)-4-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-4(15-7(10)11)2-1-3(9)6(5)12(13)14/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXPSYSXTXHCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)Br)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation and Nitration
- Starting Material: 2-bromophenol or related brominated phenols are commonly used due to their industrial availability and suitable substitution pattern for further functionalization.
- Nitration: Nitration of 2-bromophenol under controlled acidic conditions yields 2-bromo-6-nitrophenol as the major isomer. This step can produce positional isomers, but the target 2-bromo-6-nitrophenol is isolated by purification techniques such as steam distillation or recrystallization to achieve high purity.
Introduction of Difluoromethoxy Group
- The difluoromethoxy group (-OCF2H) is introduced by reacting the nitrophenol intermediate with chlorodifluoromethane (commonly known as Freon 22) in the presence of a base such as sodium hydroxide.
- The reaction is typically performed by blowing chlorodifluoromethane gas into a heated aqueous mixture of the nitrophenol and sodium hydroxide at around 80°C for extended periods (e.g., 11 hours).
- After reaction completion, the product 1-bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene is extracted with an organic solvent (e.g., ether), washed, dried, and purified by distillation or recrystallization. Yields around 33-35% with purity near 98% have been reported.
Fluorination and Bromination Adjustments
- Fluorine atoms are introduced either by starting from fluorinated precursors or via selective fluorination reactions.
- Bromination is often carried out by reacting the appropriate difluoromethoxy-nitrobenzene intermediate with bromine or brominating agents in polar aprotic solvents such as dichloromethane or chloroform under controlled temperature to avoid over-bromination or side reactions.
- Catalytic methods, including palladium-catalyzed direct arylation, have been explored to improve efficiency and selectivity in introducing bromine substituents on polyfluoroalkoxy-substituted benzene rings.
Representative Reaction Conditions and Yields
Purification and Characterization
- Purification techniques include steam distillation, recrystallization, and column chromatography.
- Characterization is performed by melting point determination (e.g., 43-45°C for the difluoromethoxy bromonitrobenzene), NMR spectroscopy (including ^1H, ^19F), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary of Key Research Findings
- The preparation of this compound requires careful control of regioselectivity during nitration and halogenation steps.
- The difluoromethoxy group introduction via chlorodifluoromethane and base is a critical step, often limiting overall yield but producing high purity product.
- Advances in catalytic bromination and fluorination techniques may enhance efficiency and scalability.
- Isolation of positional isomers and unreacted starting materials is essential for obtaining the target compound in high purity.
Chemical Reactions Analysis
1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of various oxidized products.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene has several scientific research applications:
Pharmaceutical Research: It is used in the synthesis of various pharmaceutical compounds, including anticancer agents and selective inhibitors for treating diseases like atopic dermatitis.
Material Sciences: The compound’s unique properties make it useful in the development of new materials with specific chemical and physical characteristics.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the difluoromethoxy group can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways, leading to the compound’s observed effects in different applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bromo-Fluoro-Nitrobenzene Derivatives
Compounds such as 3-bromo-6-fluoro-2-nitrophenol (CAS 1805577-98-3) share the bromo, fluoro, and nitro substituents but differ in the hydroxyl (-OH) group at position 2 instead of difluoromethoxy (-OCF2H). The hydroxyl group increases polarity and hydrogen-bonding capacity, whereas the difluoromethoxy group enhances lipophilicity and metabolic stability. For example, the nitro group in both compounds directs electrophilic substitution to specific positions, but the difluoromethoxy group’s steric bulk may hinder reactions at adjacent sites .
Difluoromethoxy-Substituted Aromatics
Difluoromethoxy groups are stronger EWGs than methyl groups, reducing electron density on the aromatic ring and altering reactivity in Suzuki-Miyaura couplings or SNAr reactions .
Physicochemical Properties
- Molecular Weight (MW): The target compound’s estimated MW is ~286 g/mol (calculated from substituents: Br, F3, NO2, OCHF2). This is significantly higher than simpler analogs like 1-Bromo-3-chloro-5-fluorobenzene (MW 209.45) due to additional functional groups .
- Density and Refractive Index (RI): The density of the target compound is expected to exceed 1.72 g/cm³ (cf. 1-Bromo-3-chloro-5-fluorobenzene, density 1.72), while its RI may approach 1.55–1.60, similar to halogenated benzenes .
Data Tables
*Estimated values based on structural analogs.
Research Findings
- Thermal Stability: Nitro-containing compounds (e.g., 3-bromo-6-fluoro-2-nitrophenol) exhibit decomposition above 200°C, suggesting the target compound may require controlled storage conditions .
- Synthetic Utility: The difluoromethoxy group’s resistance to oxidation contrasts with hydroxyl groups in analogs, making the target compound preferable in reactions requiring inertness to basic or oxidative environments .
Biological Activity
1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene (CAS No. 1807026-92-1) is a halogenated aromatic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of bromine, fluorine, and nitro functional groups, allows for diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C7H3BrF3NO3. The presence of multiple electronegative atoms (Br, F, and NO2) contributes to its reactivity and ability to interact with various biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrF3NO3 |
| Molecular Weight | 253.00 g/mol |
| IUPAC Name | 5-bromo-2-(difluoromethoxy)-1-fluoro-3-nitrobenzene |
| CAS Number | 1807026-92-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor for cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation and pain signaling pathways. Its structural components allow it to bind effectively to the active sites of these enzymes, potentially leading to reduced production of inflammatory mediators .
- Protein-Ligand Interactions : The presence of halogen atoms facilitates halogen bonding, enhancing the binding affinity to protein targets. This can modulate the activity of enzymes or receptors involved in various metabolic pathways.
- Nitro Group Activity : Nitro compounds are known for their ability to undergo reduction in biological systems, potentially leading to the generation of reactive species that can influence cellular processes .
Biological Studies
Research has demonstrated the potential pharmacological applications of this compound:
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of halogenated nitro compounds similar to this compound. It was found that these compounds significantly inhibited COX enzymes in vitro, with IC50 values in the low micromolar range (approximately 0.5–5 µM), suggesting a strong potential for development as anti-inflammatory agents .
Case Study: Cytotoxicity Against Cancer Cells
In another study focusing on fluorinated compounds, derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines. The observed IC50 values ranged from 0.8 µM to 4 µM, indicating promising activity against tumor cells while sparing normal cells .
Q & A
Q. What are the key safety considerations when handling 1-Bromo-6-difluoromethoxy-3-fluoro-2-nitrobenzene?
Due to its nitro and halogen substituents, this compound poses significant health and environmental risks. Key precautions include:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage: Store in a cool, dry place away from reducing agents and ignition sources. Use amber glass containers to prevent photodegradation .
- Waste Disposal: Follow hazardous waste protocols for halogenated nitroaromatics. Avoid aqueous disposal due to potential aquatic toxicity .
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
A multi-technique approach is recommended:
- Chromatography: Use HPLC or GC with >95% purity thresholds, as seen in halogenated benzene derivatives .
- Spectroscopy:
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting patterns in NMR) be resolved during characterization?
Contradictions often arise from dynamic effects or impurities. Strategies include:
- Deuterated Solvents: Use DMSO-d or CDCl to avoid solvent interference. Deuteration can also clarify exchangeable protons .
- Variable-Temperature NMR: Probe conformational changes by acquiring spectra at 25°C and -20°C. For example, hindered rotation in nitro groups may resolve splitting .
- Cross-Validation: Compare with computational models (e.g., density functional theory (DFT) predictions for chemical shifts) .
Q. What synthetic strategies optimize regioselectivity when introducing substituents to the benzene ring?
Regioselectivity in polyhalogenated nitrobenzenes is governed by directing effects:
- Nitration: The nitro group meta-directs, favoring substitution at positions 2 and 5.
- Halogenation: Bromine acts as an ortho/para director but competes with electron-withdrawing groups.
- Case Study: In 2-bromo-4-nitro-1-(trifluoromethoxy)benzene, nitration occurs para to the trifluoromethoxy group due to its strong electron-withdrawing effect .
Q. How can researchers mitigate side reactions (e.g., debromination) during functionalization?
- Reaction Conditions: Use mild bases (e.g., KCO) instead of strong nucleophiles to prevent elimination.
- Catalyst Selection: Palladium catalysts (e.g., Pd(PPh)) enable selective cross-coupling without debromination, as demonstrated in similar bromo-fluoro-nitrobenzenes .
- Temperature Control: Maintain reactions below 80°C to avoid thermal decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
